molecular formula C27H24N6O2S B2507097 2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1114648-29-1

2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B2507097
CAS RN: 1114648-29-1
M. Wt: 496.59
InChI Key: KZFALGYONOMOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C27H24N6O2S and its molecular weight is 496.59. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of thiadiazole and quinazoline to evaluate their antimicrobial efficacy. One study synthesized 2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazoles and tested them against various bacterial and fungal strains. Compound 4c demonstrated significant spectrum activity against all tested microbes, highlighting its potential as an antimicrobial agent (T. Ram, R. Dubey, & N. Chaudhary, 2016).

Anticancer Applications

Another area of research is the development of thiadiazole-quinazoline derivatives for anticancer applications. For instance, 1,3,4-thiadiazole and piperazine fused with quinazoline derivatives were synthesized and showed dynamic antimycobacterial activity in vitro. Some analogs were active against Mycobacterium H37Rv strain, indicating potential for tuberculosis treatment. These compounds were also tested for cytotoxic activity against Human cervical (HeLa) cells, showing promising results as anticancer agents (Amit B. Patel & Jigneshkumar V. Rohit, 2021).

Additional Applications

Further research into thiadiazole and quinazoline derivatives includes studies on their binding and inhibitory activities against various biological targets, demonstrating their broad potential in pharmacological applications. For example, novel 1,3,4-thiadiazole amide derivatives containing piperazine were synthesized and showed inhibitory effects on Xanthomonas campestris pv. oryzae, suggesting their use in agricultural applications to combat bacterial infections in crops (Z. Xia, 2015).

properties

IUPAC Name

2-[3-[4-(3-methylphenyl)piperazine-1-carbonyl]anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O2S/c1-18-6-4-9-21(16-18)31-12-14-32(15-13-31)24(34)19-7-5-8-20(17-19)28-26-30-33-25(35)22-10-2-3-11-23(22)29-27(33)36-26/h2-11,16-17H,12-15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFALGYONOMOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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